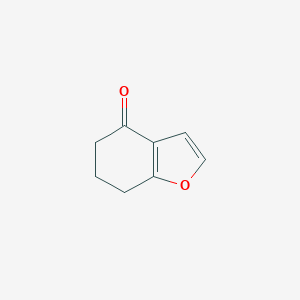

6,7-二氢-4(5H)-苯并呋喃酮

概述

描述

6,7-Dihydro-4(5H)-benzofuranone is a benzofuran derivative that consists of fused benzene and furan ring. Its standard molar enthalpy of formation by static bomb calorimetry and standard molar enthalpy of vaporization using Calvet microcalorimetry has been measured. These values have been used to derive the standard molar enthalpy of formation in gaseous phase.

科学研究应用

有机合成

6,7-二氢-4(5H)-苯并呋喃酮是有机合成中宝贵的中间体。 其反应性使化学家能够构建更复杂的分子,特别是在杂环化合物的开发中 . 该化合物的结构具有多功能性,可进行修饰,从而能够合成具有潜在药物化学和材料科学应用的多种有机分子。

医药

在制药行业,这种化合物被用作合成各种药物的构建块。 它参与了具有降压和抗心律失常特性的化合物的合成 . 它的衍生物正在探索其治疗潜力,包括它们在靶向体内特定受体或酶中的作用。

农用化学品

作为农用化学品的中间体,6,7-二氢-4(5H)-苯并呋喃酮有助于杀虫剂和除草剂的制造 . 它的化学性质可以用来提高农用化学品配方的功效和稳定性,这对提高作物保护和产量至关重要。

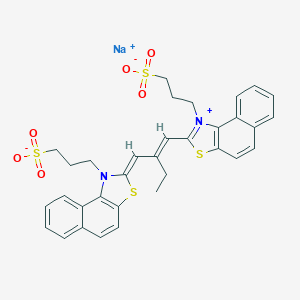

染料

在染料领域,这种化合物被用于开发各种应用的着色剂 . 它的化学结构可以进行修饰以生产具有特定特性的染料,例如耐光性和耐各种化学物质,使其成为工业染色过程中的宝贵材料。

药物化学

药物化学研究人员使用6,7-二氢-4(5H)-苯并呋喃酮来设计和合成新的药物 . 它的骨架对于开发可以与生物靶标相互作用的分子特别有趣,这可能导致治疗疾病的新方法。

材料科学

在材料科学中,该化合物的衍生物可用于制造具有独特特性的聚合物和涂层 . 将其掺入材料中可以赋予材料柔韧性、耐久性和耐环境因素等特性。

化学教育

6,7-二氢-4(5H)-苯并呋喃酮也用在化学教育中,作为模型化合物来教授有机化学和合成策略的各种概念 . 它的结构为理解有机化学课程中的反应和机理提供了实用的例子。

研发

最后,在研发中,这种化合物是正在进行的探索其在不同科学领域中的全部潜力的研究的主题 . 它代表了发现新反应、研究化学行为和开发创新应用的关键领域。

安全和危害

作用机制

Target of Action

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mode of Action

It is known to be a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various reactions leading to the formation of complex molecules .

Pharmacokinetics

Its solubility in chloroform suggests it may have good bioavailability .

Result of Action

As an intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .

Action Environment

It is known to be stable at room temperature and should be kept away from oxidizing agents .

属性

IUPAC Name |

6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQOYPYNPSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369932 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16806-93-2 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

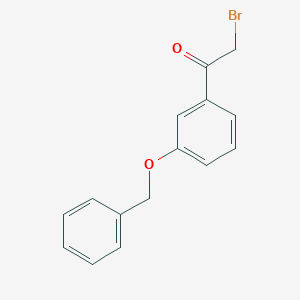

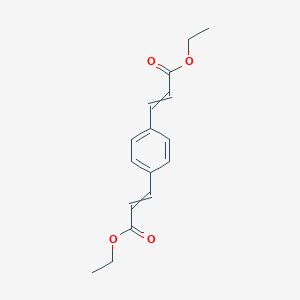

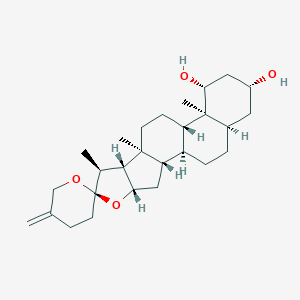

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6,7-dihydrobenzofuran-4(5H)-one?

A1: The molecular formula is C8H8O2, and its molecular weight is 136.15 g/mol.

Q2: Are there efficient synthetic routes for 6,7-dihydrobenzofuran-4(5H)-ones?

A2: Yes, several methods have been developed, showcasing the compound's versatility:

- Gold(I)-catalyzed transformations: This method utilizes 1-(arylethynyl)-7-oxabicyclo[4.1.0]-heptan-2-ones as starting materials, with the choice of ligand dictating the final product – either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. []

- Lewis acid-catalyzed domino reactions: This approach employs (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, producing 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields. []

- Rh(III)-catalyzed C-H annulation: This strategy involves the reaction of cis-stilbene acids with 2-diazo-1,3-diketones, yielding either 6,7-dihydrobenzofuran-4(5H)-ones or α-pyrones depending on the diazo compound used. []

- Solvent-free reactions: These methods offer environmentally friendly alternatives. One such approach involves reacting 5,5-dimethyl-1,3-cyclohexanedione with an aryl aldehyde and an isocyanide under microwave irradiation. [] Another uses H2SO4•SiO2 as a catalyst for the condensation of 3-methyl-6,7-dihydrobenzofuran-4(5H)-one with aldehydes. [, ]

Q3: How is the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives confirmed?

A3: Various spectroscopic techniques are employed, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , , ] X-ray crystallography has also been used to determine the crystal structure of specific derivatives. [, ]

Q4: Are there any notable catalytic applications of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A4: While the provided research focuses primarily on the synthesis and biological activity of 6,7-dihydrobenzofuran-4(5H)-one derivatives, its use as a building block in organic synthesis is evident. For instance, the compound serves as a key intermediate in the total synthesis of curzerenone and epicurzerenone. []

Q5: What are the potential biological activities of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A5: Research suggests potential applications in:

- H+/K+-ATPase Inhibition: Several 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives exhibit significant H+/K+-ATPase inhibitory activity, suggesting potential as anti-ulcer agents. [, ]

- Photochemotherapy: 3-Acyl-2H-furo[2,3-h]-1-benzopyran-2-ones, synthesized from 6,7-dihydrobenzofuran-4(5H)-one derivatives, display antiproliferative activity and hold promise as non-toxic agents for photochemotherapy. []

Q6: How does the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives affect their biological activity?

A6: Structure-activity relationship (SAR) studies highlight the impact of modifications on biological activity. For example, in H+/K+-ATPase inhibitors, the presence and nature of substituents on the oxime moiety significantly influence potency. [, ]

Q7: Have computational methods been used to study 6,7-dihydrobenzofuran-4(5H)-one?

A8: Yes, computational thermochemistry studies have been conducted on 6,7-dihydro-4(5H)-benzofuranone. [] These studies can provide valuable insights into the molecule's thermodynamic properties and guide further research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

acetic acid](/img/structure/B90747.png)